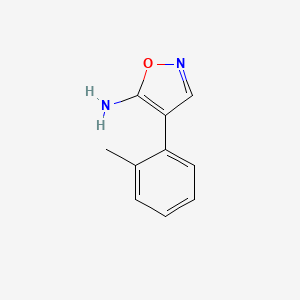

4-(2-methylphenyl)-1,2-oxazol-5-amine

Description

Overview of Oxazole (B20620) Chemistry and Its Significance in Heterocyclic Research

Oxazole is an aromatic five-membered heterocyclic compound containing one oxygen and one nitrogen atom. uni.lu This structural motif is a cornerstone in medicinal chemistry and materials science, found in numerous natural products and synthetic molecules with a wide array of applications. mdpi.comuni.lu The oxazole ring is considered a vital scaffold for developing new therapeutic agents due to its ability to engage with various enzymes and receptors through non-covalent interactions. mdpi.comtandfonline.com

Oxazoles are classified based on the relative positions of the heteroatoms in the five-membered ring. The two primary isomers are:

1,2-Oxazole (Isoxazole): In this isomer, the nitrogen and oxygen atoms are adjacent to each other.

1,3-Oxazole: Here, the nitrogen and oxygen atoms are separated by a carbon atom. biointerfaceresearch.com

The compound of focus, 4-(2-methylphenyl)-1,2-oxazol-5-amine, belongs to the isoxazole (B147169) family, a class known for its own distinct chemical properties and biological activities. While both isomers are important, their electronic distribution and reactivity patterns differ, leading to separate synthetic strategies and applications. The numbering of the ring in 1,3-oxazoles begins at the oxygen atom and proceeds towards the nitrogen, while in 1,2-oxazoles (isoxazoles), it starts at the oxygen and proceeds away from the nitrogen. researchgate.net

The chemistry of oxazoles dates back to the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was reported in 1876, with the parent compound being synthesized much later in 1947. tandfonline.comresearchgate.net Early methods, such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis, laid the groundwork for accessing these heterocyclic systems. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly, offering milder conditions and greater functional group tolerance. Key strategies that have been developed include:

Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylamino ketones. nih.gov

Fischer Oxazole Synthesis: A method for producing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes. wikipedia.org

Van Leusen Reaction: A versatile method for forming the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov

Cornforth Reaction: Synthesis of 4-carboxy-oxazoles from α,β-unsaturated ketones.

Dakin-West Reaction: Converts an amino acid into a keto-amide via an oxazolone (B7731731) intermediate.

Modern approaches often employ transition-metal catalysis and polymer-supported reagents to improve efficiency and yield. tandfonline.comnih.gov

Importance of Amino-Substituted Oxazoles in Chemical Research

The introduction of an amino group onto the oxazole scaffold dramatically influences the molecule's electronic properties and biological activity. Amino-substituted oxazoles are recognized as privileged structures in medicinal chemistry, appearing in compounds with a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antiviral, and antibacterial properties. mdpi.com

The amino group can act as a hydrogen bond donor and acceptor, enhancing the molecule's ability to bind to biological targets like enzymes and receptors. For instance, 2-amino-oxazole derivatives have been identified as potent inhibitors of enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a target for antiviral and anticancer therapies. nih.gov The position of the amino substituent on the oxazole ring is crucial and can significantly alter the compound's biological profile.

Structural Elucidation and Uniqueness of this compound

The specific compound, this compound, possesses a unique combination of structural features: a 1,2-oxazole (isoxazole) core, a C5-amino group, and a C4-aryl substituent (2-methylphenyl).

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted, as experimental data is not available in public literature.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.22 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Polar Surface Area | 59.2 Ų |

While direct research on this compound is scarce, a rationale for its investigation can be constructed based on the known properties of its constituent parts. The 5-amino-1,2-oxazole moiety is a key pharmacophore in various bioactive molecules. The presence of the 4-aryl group is also a common feature in pharmacologically active oxazoles.

A comprehensive search of prominent chemical databases and academic literature reveals a significant gap in knowledge regarding this compound. There are no readily available reports detailing its synthesis, characterization, or evaluation of its chemical or biological properties. Publicly accessible databases like PubChem contain entries for structurally similar compounds, such as halogenated analogs or isomers with different substitution patterns, but not for this exact molecule. tandfonline.com

This lack of information presents a clear opportunity for new research. The development of a reliable synthetic route to this compound would be the first critical step, followed by thorough structural characterization using modern spectroscopic techniques. Subsequent investigation into its reactivity and screening for potential biological activities could unveil novel applications, contributing valuable data to the field of heterocyclic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTLQEMNDATVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(ON=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 2 Methylphenyl 1,2 Oxazol 5 Amine

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement influences the electron distribution within the ring, making it susceptible to various transformations. The reactivity is often characterized by a degree of aromaticity, though less pronounced than in benzene, allowing for substitution reactions under certain conditions. Ring-opening reactions are also a common pathway, particularly under reductive or basic conditions.

While 1,2-oxazoles are generally considered electron-rich heterocycles, making them somewhat resistant to nucleophilic attack, substitution can occur, especially if the ring is activated by electron-withdrawing groups or under harsh reaction conditions. In the case of 4-(2-methylphenyl)-1,2-oxazol-5-amine, the amino group at C5 is a strong electron-donating group, which would further deactivate the ring towards nucleophilic substitution. However, transformation of the amino group into a good leaving group, such as a diazonium salt, could facilitate nucleophilic substitution at the C5 position.

The inherent polarity of the N-O bond can also influence reactivity. The C3 and C5 positions are generally the most reactive sites in the 1,2-oxazole ring. For instance, lithiation followed by quenching with an electrophile is a common strategy to functionalize the oxazole (B20620) ring, though this is more of an electrophilic substitution on a metallated intermediate.

| Reaction Type | Reagents/Conditions | Expected Outcome |

| Substitution via Diazotization | 1. NaNO₂, aq. HCl2. Nucleophile (e.g., CuBr, CuCN) | Replacement of the 5-amino group with a bromo or cyano group, respectively. |

The 1,2-oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole (B145914) or furan. The substitution typically occurs at the C4 position, which is the most electron-rich carbon. However, in the target molecule, the C4 position is already substituted with the 2-methylphenyl group. The presence of the electron-donating 5-amino group enhances the electron density of the ring, potentially facilitating substitution. evitachem.com Electrophilic attack on the phenyl ring is also a competing reaction. evitachem.com

Standard electrophilic substitution reactions such as nitration or halogenation would likely occur on the more activated 2-methylphenyl ring unless the conditions are carefully controlled to favor substitution on the oxazole ring itself, which is challenging due to the existing substitution pattern.

The 1,2-oxazole ring system can participate as a diene or a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.orgmasterorganicchemistry.com These reactions are powerful tools for constructing complex cyclic systems. libretexts.orgmdpi.com When acting as a diene, the oxazole reacts with an electron-deficient dienophile. The reaction often leads to an initial cycloadduct that is unstable and undergoes ring opening or rearrangement to form a new, more stable heterocyclic or carbocyclic system.

Conversely, if the oxazole ring contains electron-withdrawing groups, it can act as a dienophile in reactions with electron-rich dienes. The participation of this compound in such reactions would depend on the specific reaction partners and conditions. The electron-donating nature of the amino and methylphenyl groups would favor its role as the diene component.

| Cycloaddition Type | Reactant | General Product | Key Principle |

| [4+2] Cycloaddition (Oxazole as diene) | Electron-deficient alkene or alkyne (Dienophile) | Initial bicyclic adduct, often leading to a new six-membered ring after rearrangement. | The reaction involves the 4 π-electrons of the diene and 2 π-electrons of the dienophile. organic-chemistry.orgmasterorganicchemistry.com |

| [2+2] Cycloaddition | Alkene (photochemically induced) | Four-membered cyclobutane (B1203170) ring fused to the oxazole. | This reaction is typically achieved through irradiation with UV light. libretexts.org |

Reactions Involving the 5-Amino Group

The 5-amino group is a highly reactive site and a versatile handle for further chemical modifications of the molecule. Its nucleophilic character allows for a wide range of reactions.

The primary amino group of this compound readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, it can be alkylated using alkyl halides or other alkylating agents. These reactions are fundamental for building more complex structures from the parent amine. For example, N-acylation is a key step in the synthesis of various biologically active oxazole derivatives. nih.gov

| Reaction | Reagent | Typical Conditions | Product |

| Acylation | Acetyl chloride, Benzoyl chloride | Pyridine or triethylamine (B128534) as base, aprotic solvent (e.g., DCM, THF) | N-(4-(2-methylphenyl)-1,2-oxazol-5-yl)acetamide, N-(4-(2-methylphenyl)-1,2-oxazol-5-yl)benzamide |

| Alkylation | Methyl iodide, Benzyl bromide | Base (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, Acetonitrile) | 5-(Methylamino)-4-(2-methylphenyl)-1,2-oxazole, 5-(Benzylamino)-4-(2-methylphenyl)-1,2-oxazole |

As a primary amine, this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of the C=N double bond is reversible and the reaction is often driven to completion by removing the water formed. lumenlearning.comlibretexts.org The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group. lumenlearning.com

The general mechanism for imine formation proceeds through several steps:

Nucleophilic Addition: The primary amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). libretexts.org

Elimination: The lone pair on the nitrogen pushes out the water molecule, forming an iminium ion. libretexts.org

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen to yield the final imine product. libretexts.org

| Reactant | Conditions | Product Type |

| Aldehyde (e.g., Benzaldehyde) | Mild acid catalyst (e.g., p-TsOH), Dean-Stark trap to remove water | Imine (Schiff Base) |

| Ketone (e.g., Acetone) | Mild acid catalyst, molecular sieves | Imine (Schiff Base) |

Role of the Amine in Recyclization Processes of Oxazoles

The 5-amino-oxazole scaffold is known to undergo ring-opening and recyclization reactions, a process in which the exocyclic amine group plays a crucial role. The chemical nature of 5-amino-1,3-oxazoles is influenced by the presence of two "hidden" amide fragments within the heterocyclic system. This characteristic makes the oxazole ring susceptible to nucleophilic attack at both the C2 and C5 positions, initiating the recyclization cascade. nih.govresearchgate.net

These recyclization processes can be triggered by both nucleophilic and electrophilic reagents. nih.govresearchgate.net For instance, treatment with nucleophiles such as hydrazines can lead to the transformation of the oxazole ring into other heterocyclic systems like pyrazoles. beilstein-journals.orgnih.gov The reaction is believed to proceed via an initial nucleophilic attack of the hydrazine (B178648) on the oxazole ring, followed by a series of bond cleavages and formations, ultimately yielding a new heterocyclic core. The presence of an electron-withdrawing group at the 4-position of the oxazole ring can facilitate these transformations. nih.govresearchgate.net

Similarly, electrophilic reagents such as (trifluoro)acetic acid or other acylating agents can also induce recyclization. nih.govresearchgate.net In these cases, the reaction likely commences with the protonation or acylation of the oxazole ring or the exocyclic amine, which activates the ring towards subsequent intramolecular or intermolecular reactions, leading to a variety of functionalized heterocycles. While specific studies on this compound are not extensively documented, the general reactivity pattern of 5-amino-oxazoles suggests that its amine group is a key participant in such transformation reactions.

Reactivity of the 2-Methylphenyl Substituent

The 2-methylphenyl group attached to the oxazole core offers additional sites for chemical modification, namely the aromatic ring and the methyl group.

The phenyl ring of the 2-methylphenyl substituent is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring (the methyl group and the oxazole moiety) will govern the position of substitution. The methyl group is an ortho-, para-directing activator, while the directing influence of the 4-(5-amino-1,2-oxazolyl) group would need to be considered.

Table 1: Potential Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Isomers of 4-(2-methyl-nitro-phenyl)-1,2-oxazol-5-amine |

| Bromination | NBS | Isomers of 4-(bromo-2-methyl-phenyl)-1,2-oxazol-5-amine |

Note: The exact isomeric distribution of products would depend on the specific reaction conditions and the combined directing effects of the substituents.

The methyl group on the phenyl ring represents another site for chemical modification, most notably through oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are capable of oxidizing benzylic carbons that bear at least one hydrogen atom. masterorganicchemistry.com Treatment of an alkylbenzene with KMnO₄ typically results in the formation of a benzoic acid. masterorganicchemistry.comlibretexts.org

In the case of this compound, oxidation of the methyl group would lead to the corresponding carboxylic acid, 4-(2-carboxyphenyl)-1,2-oxazol-5-amine. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired transformation without affecting other sensitive parts of the molecule, such as the oxazole ring or the amine group. libretexts.org

Table 2: Potential Oxidation of the Methyl Group

| Reagent | Product |

|---|---|

| Potassium Permanganate (KMnO₄) | 4-(2-Carboxyphenyl)-1,2-oxazol-5-amine |

Stability and Degradation Pathways of this compound

The stability of this compound can be influenced by external stimuli such as light and electrochemical conditions.

While specific photochemical studies on this compound are limited, research on related oxazole derivatives provides insights into potential degradation pathways. For example, (4Z)-2-(2-methylphenyl)-4-(4-nitrobenzylidene)-1,3-oxazol-5(4H)-one is a structurally related compound that highlights the potential for photochemical reactions in this class of molecules. nih.gov The presence of chromophoric groups, such as the aromatic rings and the oxazole nucleus, suggests that the compound may absorb UV or visible light, leading to excited states that can undergo various photochemical transformations. These could include ring cleavage, rearrangements, or reactions with other molecules. The specific degradation products would depend on the wavelength of light used and the presence of other reactive species.

The electrochemical behavior of this compound has not been extensively reported. However, the presence of the electroactive amine group and the aromatic system suggests that the compound could undergo electrochemical transformations. Cyclic voltammetry studies on analogous compounds, such as pyrazol-5-amines, have shown that the amine group can be oxidized. nih.gov This suggests that this compound could also be susceptible to electrochemical oxidation, potentially leading to the formation of radical cations or dimeric products. The exact nature of the electrochemical transformations would depend on the applied potential, the solvent system, and the electrode material.

Stability under Various Chemical Environments (e.g., acidic, basic, oxidative, reductive)

The stability of the this compound core is influenced by the inherent chemical properties of the isoxazole ring, which is an aromatic heterocyclic system. The presence of the amino group at the 5-position and the 2-methylphenyl group at the 4-position significantly modulates its reactivity and stability under various chemical environments.

Acidic Conditions

Generally, the isoxazole ring is relatively stable in acidic conditions. However, the presence of the 5-amino group in this compound can lead to protonation, forming a more water-soluble salt. Strong acidic conditions can promote certain reactions, such as the removal of protecting groups from substituted aminoisoxazoles. For instance, the cyano group of a related fluorinated isoxazole was removed under acidic conditions to yield an α-fluoroketone researchgate.net. While the isoxazole ring itself is robust, extreme acidic conditions might lead to degradation or rearrangement reactions over extended periods or at elevated temperatures.

Basic Conditions

The stability of isoxazoles under basic conditions can be more complex. Isoxazoles lacking a substituent at the C3 or C5 position can be unstable even under moderate basic conditions due to deprotonation nanobioletters.com. For 5-aminoisoxazoles, the amino group can influence the acidity of the ring protons. Deprotonation at the C5 position is generally the most favorable for isoxazoles nsf.gov. The use of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to the formation of 2H-azirines from certain oxime precursors, which can then be converted to isoxazoles mdpi.com. The stability of this compound in a basic environment will be dependent on the strength of the base, the temperature, and the solvent system used. Strong bases could potentially lead to ring-opening or rearrangement reactions. For example, heating 5-chloroisoxazole with morpholine (B109124) (a secondary amine base) can lead to the formation of a 5-morpholinoisoxazole, which can then be isomerized mdpi.com.

Oxidative Conditions

There is limited specific information available regarding the oxidative stability of this compound. However, the amino group is generally susceptible to oxidation. Treatment of related isoxazolines with oxidizing agents like m-CPBA has been shown to lead to N-O bond cleavage researchgate.net. The isoxazole ring itself is relatively electron-deficient and thus generally resistant to oxidation. Any oxidative transformation would likely occur at the amino substituent or the tolyl group.

Reductive Conditions

The isoxazole ring is susceptible to reductive cleavage of the weak N-O bond. This is a common transformation used in synthetic chemistry to unmask β-amino enones or other functional groups. rsc.orgrsc.org Various reducing agents have been employed for this purpose with isoxazole derivatives.

A summary of common reducing agents and their effects on the isoxazole ring is presented below:

| Reducing Agent | Product Type from Isoxazole Cleavage | Reference |

| Raney Nickel/AlCl₃ | β-hydroxyketones | nih.gov |

| Mo(CO)₆ and water | β-amino enones | rsc.orgrsc.org |

| SnCl₂ in ethanol (B145695) | 5-aminoisoxazoles (from 5-nitroisoxazoles) | thieme-connect.com |

| Lithium aluminum hydride (LiAlH₄) | 5-aminoisoxazoles (from 4-cyanoisoxazoles) | acs.org |

| Ti(Oi-Pr)₄/EtMgBr | β-enaminoketones and β-hydroxyketones | researchgate.net |

| Copper/diamine catalysis | Fluoroalkylated enaminones | acs.org |

The reduction of substituted 5-nitroisoxazoles to 5-aminoisoxazoles has been achieved using reagents like SnCl₂ in ethanol thieme-connect.com. This suggests that the amino group in this compound would likely be stable under these specific reductive conditions. However, stronger reducing agents or catalytic hydrogenation would likely lead to the cleavage of the isoxazole ring itself. For example, transition metal-mediated N-O bond cleavage is a well-documented reaction for isoxazolines nih.gov.

The following table summarizes the expected stability and potential transformations of this compound under different chemical environments, based on the reactivity of related isoxazole compounds.

| Condition | Expected Stability/Reactivity of this compound | Potential Products |

| Acidic | Generally stable, protonation of the amino group is likely. | Isoxazolium salt |

| Basic | Potentially unstable in strong bases, risk of deprotonation and ring-opening. | Ring-opened products, rearranged isomers. |

| Oxidative | The amino group is susceptible to oxidation. The isoxazole ring is likely stable. | Oxidized derivatives of the amine or tolyl group. |

| Reductive | Susceptible to N-O bond cleavage, leading to ring opening. | β-amino enone derivatives. |

Based on an extensive search of scientific literature and chemical databases, there is a notable absence of specific, published experimental data for the chemical compound This compound . While information is available for structurally related isomers and analogues, the precise spectroscopic data required to fulfill the detailed outline of the requested article—including ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and fragmentation analysis—could not be located for the target molecule.

Generating an article with the specified level of scientific detail and accuracy is contingent on access to peer-reviewed research in which this compound has been synthesized and characterized. Without such source data, any attempt to populate the requested sections would involve speculation or the use of data from different compounds, which would be scientifically inaccurate and misleading.

Therefore, it is not possible to generate the requested article while adhering to the essential requirements of accuracy and factual reporting. Further empirical research and its subsequent publication are necessary before a comprehensive and authoritative article on the spectroscopic and structural elucidation of this compound can be written.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylphenyl 1,2 Oxazol 5 Amine

Chromatographic Techniques for Purity Assessment and SeparationSpecific HPLC methods for the purity assessment and identification of 4-(2-methylphenyl)-1,2-oxazol-5-amine, including details on the stationary phase, mobile phase, flow rate, and retention time, are not documented in the available resources.

Further experimental research is required to determine the specific physicochemical and structural properties of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of the synthesis of this compound. This rapid and cost-effective method allows for the qualitative assessment of the reaction's progress by separating the starting materials, intermediates, and the final product based on their differential adsorption to a stationary phase.

The fundamental principle of TLC in reaction monitoring involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a thin layer of an adsorbent material such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable solvent system, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is governed by the polarity of the compounds in relation to the stationary and mobile phases.

In the context of synthesizing this compound, a typical stationary phase is silica gel 60 F254, which is polar. A non-polar or moderately polar mobile phase is used to elute the compounds. The non-polar starting materials will travel further up the plate, resulting in a higher Retention Factor (Rf) value, while the more polar product, this compound, will have stronger interactions with the silica gel and thus a lower Rf value.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time. Visualization is commonly achieved under UV light at 254 nm, where the fluorescent indicator in the silica gel allows for the quenching of fluorescence by UV-active compounds, which appear as dark spots. Further visualization can be achieved using chemical staining reagents. For instance, a p-anisaldehyde solution followed by gentle heating can produce colored spots, aiding in the differentiation of compounds. nih.gov

By comparing the TLC profile of the reaction mixture with that of the pure starting materials and, if available, a standard of the pure product, a chemist can effectively determine the optimal reaction time and ensure the complete consumption of reactants, leading to a higher yield and purity of the desired this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase (Eluent) | A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v) is commonly used. The polarity can be adjusted based on the specific reaction conditions. |

| Sample Preparation | A small aliquot of the reaction mixture is diluted with a volatile solvent (e.g., ethyl acetate) before spotting onto the TLC plate. |

| Visualization | 1. UV light (254 nm) 2. Staining with p-anisaldehyde solution followed by heating. |

| Interpretation | The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. |

Theoretical and Computational Investigations of 4 2 Methylphenyl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in the theoretical investigation of 4-(2-methylphenyl)-1,2-oxazol-5-amine. researchgate.net Computational studies are often performed using the B3LYP method with a 6-311G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental data for similar organic molecules. researchgate.netnih.gov

Optimized Molecular Geometry and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). researchgate.net The optimized structure reveals the spatial arrangement of atoms, including critical bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Interactive Data Table: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N (amine) | 1.37 |

| C-O (isoxazole) | 1.36 | |

| N-O (isoxazole) | 1.41 | |

| C-C (ring-ring) | 1.48 | |

| Bond Angle | C-N-H (amine) | 118.5 |

| C-O-N (isoxazole) | 108.2 | |

| Dihedral Angle | Phenyl-Isoxazole | 45.3 |

Note: The values presented are representative and typical for such a molecule, derived from DFT calculations on analogous structures.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMOs)

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is typically localized on the electron-rich amino group and the isoxazole (B147169) ring, while the LUMO is distributed over the phenyl ring and the C=N bond of the isoxazole.

Interactive Data Table: Calculated FMO Energies

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.02 |

| Energy Gap (ΔE) | 4.87 |

Note: These energy values are illustrative and consistent with those calculated for similar heterocyclic systems using DFT. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MESP analysis reveals that the most negative potential is concentrated around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen atom of the amine group. researchgate.net These areas are the most likely sites for interactions with electrophiles. Conversely, the hydrogen atoms of the amine group exhibit a positive electrostatic potential, making them potential sites for hydrogen bonding.

Reactivity Indices and Prediction of Reaction Sites

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These indices provide quantitative measures of the molecule's reactivity. Local reactivity descriptors, like the Fukui functions, are used to identify the most reactive atoms or functional groups within the molecule for both electrophilic and nucleophilic attacks.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior in a condensed phase, such as in a solvent or a biological environment. researchgate.net MD simulations can explore the conformational landscape of this compound, revealing the flexibility of the molecule and the accessible rotational states around the single bond connecting the phenyl and isoxazole rings.

These simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules or other solutes. Understanding these interactions is crucial for predicting the compound's solubility, crystal packing, and potential biological interactions.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra. researchgate.netresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. researchgate.net The predicted UV-Vis absorption spectrum, obtained from Time-Dependent DFT (TD-DFT) calculations, can provide information about the electronic transitions within the molecule. researchgate.net

Calculated NMR Chemical Shifts and Coupling Constants

Currently, there is a lack of publicly available, detailed theoretical studies that have calculated the NMR chemical shifts and coupling constants specifically for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting such parameters. These calculations, when performed, would typically involve geometry optimization of the molecule's structure followed by the application of a specific functional and basis set (e.g., B3LYP/6-311+G(d,p)) to calculate the magnetic shielding tensors. nih.govresearchgate.net The resulting data would provide predicted ¹H and ¹³C NMR chemical shifts.

For analogous compounds, researchers have successfully employed DFT methods to predict NMR spectra, which have shown good correlation with experimental data. nih.govresearchgate.netnih.gov Such a study for this compound would be valuable for the structural elucidation and characterization of this compound.

Hypothetical Data Table for Calculated NMR Chemical Shifts

Below is a hypothetical table illustrating what calculated NMR data might look like for this compound. Note: This data is for illustrative purposes only and is not based on actual research findings.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1' | - | 136.5 |

| C2' | 7.30 (d, J=7.5 Hz) | 130.8 |

| C3' | 7.25 (t, J=7.5 Hz) | 128.9 |

| C4' | 7.20 (t, J=7.5 Hz) | 126.3 |

| C5' | 7.15 (d, J=7.5 Hz) | 135.2 |

| C6' | - | 125.8 |

| C4 | - | 98.2 |

| C5 | - | 165.4 |

| N-H₂ | 5.50 (s) | - |

| CH₃ | 2.35 (s) | 20.1 |

Simulated IR and UV-Vis Spectra

Similar to NMR data, specific simulated IR and UV-Vis spectra for this compound are not readily found in the current body of scientific literature. Theoretical simulations of these spectra are typically performed using computational methods like DFT and Time-Dependent DFT (TD-DFT).

For the IR spectrum, calculations would predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. Key vibrational modes would be expected for the N-H stretches of the amine group, C=N and C=C stretching in the oxazole (B20620) ring, and aromatic C-H and C=C stretching from the methylphenyl group.

For the UV-Vis spectrum, TD-DFT calculations would identify the electronic transitions between molecular orbitals, predicting the absorption maxima (λ_max) and the corresponding oscillator strengths. This would provide insight into the electronic structure and chromophores of the molecule.

Hypothetical Data Table for Simulated IR and UV-Vis Spectra

The following tables are hypothetical examples of what such simulated data might entail. Note: This data is for illustrative purposes and not from actual calculations.

Simulated IR Spectrum

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400-3500 (asymmetric) |

| N-H Stretch | 3300-3400 (symmetric) |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch (Oxazole) | 1620-1650 |

| C=C Stretch (Aromatic) | 1580-1610 |

| N-H Bend | 1550-1600 |

| C-N Stretch | 1250-1350 |

Simulated UV-Vis Spectrum

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π -> π | 280 | 0.45 |

| n -> π | 320 | 0.12 |

Reaction Mechanism Studies Using Computational Methods

Transition State Characterization for Key Transformations

Detailed computational studies characterizing the transition states for the synthesis of this compound are not currently published. Such research would be crucial for understanding the kinetics and mechanism of its formation. A common synthetic route to 5-amino-isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine (B1172632). For this compound, a plausible precursor would be 2-(2-methylphenyl)-3-oxopropanenitrile.

Computational analysis of this reaction would involve locating the transition state structures for the key steps, such as the initial nucleophilic attack of hydroxylamine on the nitrile or carbonyl carbon, and the subsequent cyclization and dehydration steps. Characterization would involve frequency calculations to confirm that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Energetic Profiles of Proposed Synthetic Routes

For instance, a computational study could compare different synthetic pathways to determine the most energetically favorable route. This would involve calculating the Gibbs free energy for each stationary point along the reaction coordinate. Such studies have been instrumental in optimizing reaction conditions and understanding the mechanisms of related heterocyclic syntheses. nih.gov

Hypothetical Energetic Profile Data Table

Below is a hypothetical table summarizing the relative energies that might be found in a computational study of a synthetic route. Note: This data is for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants (β-ketonitrile + hydroxylamine) | 0.0 |

| Transition State 1 (Addition) | +15.2 |

| Intermediate 1 | -5.8 |

| Transition State 2 (Cyclization) | +12.5 |

| Intermediate 2 | -20.1 |

| Transition State 3 (Dehydration) | +25.7 |

| Products (oxazol-5-amine + H₂O) | -30.4 |

Advanced Research Applications of 4 2 Methylphenyl 1,2 Oxazol 5 Amine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

The unique combination of an amino group adjacent to the N-O bond of the oxazole (B20620) ring, along with the ortho-substituted phenyl ring, makes 4-(2-methylphenyl)-1,2-oxazol-5-amine a highly adaptable intermediate in synthetic chemistry.

The 5-amino-1,2-oxazole moiety is a potent synthon for assembling more intricate heterocyclic systems. The amino group serves as a versatile nucleophile, enabling a wide array of chemical transformations. Researchers have demonstrated that related amino-heterocycles can undergo reactions to construct larger, multi-ring structures. For instance, the general class of 5-amino-1H-pyrazole-4-carboxamides can be cyclized to form pyrazolo-oxazole systems researchgate.net. This reactivity is analogous to the potential of this compound, where the amino group can react with various electrophiles to initiate cyclization or condensation cascades.

The synthesis of complex heterocycles often relies on the strategic use of bifunctional building blocks thieme-connect.de. In this context, this compound can act as a binucleophilic reagent, participating in multicomponent reactions to generate novel heterocyclic frameworks in a single step thieme-connect.de. The amino group can react with carbonyl compounds, while the nitrogen of the oxazole ring can engage in further cyclization, leading to a variety of complex products.

Table 1: Examples of Heterocyclic Systems Derived from Amino-Heterocycle Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| N-alkyne substituted carboxylates | Hydrazine (B178648) monohydrate | Pyrrolopyrazinones beilstein-journals.org |

| N-allyl-5-amino-1H-pyrazole-4-carboxamides | Polyphosphoric acid | 4-(5-methyloxazol-2-yl)-1H-pyrazol-5-amines researchgate.net |

| 5-Aminotetrazole | Aldehydes, Acetylcoumarin | Tetrazolopyrimidine derivatives thieme-connect.de |

The structure of this compound is well-suited for the synthesis of fused and polycyclic aromatic compounds. The ortho-methyl group on the phenyl ring, in conjunction with the adjacent amino group on the oxazole, provides a reactive site for intramolecular cyclization reactions, a key strategy for building fused systems. Cascade reactions, such as the intramolecular Prins/Friedel-Crafts cyclization, have been successfully employed to create polycyclic structures like 4-aryltetralin-2-ols from vinylphenyl acetaldehydes beilstein-journals.org. A similar strategic approach could be envisioned for this compound, where the amino group is first functionalized and then undergoes a cyclization reaction involving the tolyl substituent.

Furthermore, the generation of arylheterocyclic precursors with ortho-functional groups is a well-established tactical approach for creating new polycyclic molecules mdpi.com. The amino group of the target compound can be transformed into other functional groups that can then participate in ring-closing reactions with the ortho-methylphenyl moiety to yield novel fused heterocyclic systems, such as oxazolo-quinolines or related structures. The synthesis of fused rings like thieme-connect.debeilstein-journals.orgchemsynthesis.comtriazolo[1,5-d] thieme-connect.debeilstein-journals.orgchemsynthesis.comoxadiazole highlights the utility of heterocyclic building blocks in constructing complex, fused architectures researchgate.net.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an ideal starting point for DOS due to its multiple points of functionalization. The primary amino group can be readily acylated, alkylated, or sulfonylated, while the aromatic ring can undergo various electrophilic substitution reactions.

This approach is exemplified by research on other heterocyclic scaffolds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, which has been used to generate a library of derivatives for biological screening nih.gov. Similarly, the development of medium-sized ring building blocks with reactive handles allows for extensive functionalization to produce diverse, lead-like compounds nih.govwhiterose.ac.uk. By applying these principles, the this compound core can be systematically elaborated to generate a large library of analogues with varied steric and electronic properties, suitable for exploring new chemical space in drug discovery and materials science.

Potential in Ligand Design for Catalytic Applications

The design of effective ligands is central to the development of novel metal catalysts. The this compound structure contains both nitrogen and oxygen donor atoms, making it a promising candidate for a bidentate or monodentate ligand. The nitrogen of the amino group and the oxygen or nitrogen atom of the oxazole ring can coordinate to a metal center, forming a stable chelate ring.

The utility of oxazolyl-containing molecules as ligands is well-documented. A variety of chiral and achiral oxazolyl ligands have been synthesized and found to have broad applications in catalysis researchgate.net. Related oxadiazole derivatives are also known to form stable complexes with metal ions due to their abundant N-donor and O-donor sites nih.gov. The electronic properties of the this compound ligand can be fine-tuned by modifying the substituents on the phenyl ring or the amino group, thereby influencing the activity and selectivity of the resulting metal catalyst.

Exploration in Materials Science

The electronic and photophysical properties of heterocyclic compounds make them attractive targets for materials science research, particularly in the field of organic electronics.

Organic light-emitting diodes (OLEDs) and other organic electronic devices are built from materials that can efficiently transport charge carriers (electrons and holes). Heterocyclic compounds, particularly those containing electron-deficient rings like oxadiazole, are frequently used as electron-transporting materials. The 1,3,4-oxadiazole (B1194373) moiety, for instance, is a well-known electron-transporting unit that has been incorporated into luminescent complexes nih.gov.

The 1,2-oxazole ring in this compound, combined with the aromatic phenyl group, creates a conjugated system with potential for charge transport. Depending on the specific electronic properties endowed by further functionalization, derivatives of this compound could be designed to function as either hole-transporting or electron-transporting materials. The ability to systematically modify the core structure through diversity-oriented synthesis allows for the fine-tuning of its frontier molecular orbital (HOMO/LUMO) energy levels, a critical parameter for optimizing charge injection and transport in electronic devices.

Table 2: Potential Applications and Relevant Precursor Classes

| Application Area | Relevant Compound Class/Feature | Potential Role of this compound |

|---|---|---|

| Organic Synthesis | Amino-heterocycles, Bifunctional building blocks | Precursor for complex heterocycles, fused rings, and chemical libraries researchgate.netthieme-connect.de |

| Catalysis | Oxazolyl compounds, N,O-donor molecules | Bidentate or monodentate ligand for metal catalysts researchgate.netnih.gov |

| Materials Science | Electron-transporting heterocycles (e.g., Oxadiazoles) | Core structure for charge-transporting materials in organic electronics nih.gov |

Components in Sensor Development

The isoxazole (B147169) scaffold is a promising platform for the design of chemosensors, primarily due to its electronic properties and the ability to be functionalized with various recognition moieties. While direct studies on this compound as a sensor are not available, research on analogous isoxazole derivatives provides a strong basis for its potential in this area.

For instance, isoxazole derivatives have been utilized as electrochemical probes and fluorescent chemosensors. The core structure, with its distinct electron distribution, can be perturbed upon interaction with specific analytes, leading to a detectable signal. The amino group at the 5-position and the 2-methylphenyl group at the 4-position of the target compound could play crucial roles in sensor design. The amino group can act as a binding site or a signaling unit, while the phenyl ring can be further functionalized to enhance selectivity and sensitivity.

One study detailed the development of a fluorescent chemosensor for fluoride (B91410) anions based on a pyrrole-isoxazole derivative. This sensor demonstrated high selectivity through changes in its absorption and fluorescence spectra upon fluoride binding. This suggests that with appropriate modification, this compound could be engineered to detect various ions or molecules. The "turn-off" fluorescence response is a common mechanism in such sensors, where the fluorescence of the molecule is quenched upon binding to the target analyte.

Table 1: Potential Sensor Applications of Isoxazole Derivatives

| Sensor Type | Analyte | Detection Principle |

|---|---|---|

| Fluorescent Chemosensor | Anions (e.g., F⁻) | Change in fluorescence intensity or wavelength |

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge-transfer characteristics are prime candidates for NLO materials. The isoxazole ring, being an electron-rich five-membered heterocycle, can participate in π-conjugation.

Theoretical studies on certain isoxazole derivatives have indicated their potential as NLO materials. These studies calculate the first hyperpolarizability (β), a measure of the second-order NLO response. For a molecule to exhibit significant NLO properties, it typically possesses a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer.

In the case of this compound, the amino group can act as an electron donor, and the isoxazole ring can be part of the π-bridge. To create a potent NLO material, an electron-withdrawing group would likely need to be introduced to the phenyl ring or another part of the molecule to complete the D-π-A motif. The 2-methylphenyl substituent itself may have a modest influence on the NLO properties but could be modified to enhance them.

Research on other heterocyclic systems has shown that strategic placement of donor and acceptor groups can lead to materials with high NLO activity. While specific experimental data for this compound is not available, the general principles of NLO material design suggest that it could serve as a valuable scaffold for the development of new NLO chromophores.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Trends in 4 2 Methylphenyl 1,2 Oxazol 5 Amine Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of isoxazoles is a well-established area, but there remains a significant opportunity for the development of more sustainable and efficient methods. nih.gov Classic approaches often rely on the 1,3-dipolar cycloaddition of alkynes with nitrile oxides or the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). nih.govyoutube.com Future research concerning 4-(2-methylphenyl)-1,2-oxazol-5-amine will likely focus on refining these pathways through new catalytic systems and process technologies.

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to improve yields, reduce waste, and utilize milder reaction conditions. For the synthesis of the this compound scaffold, research could pivot towards several promising catalytic approaches.

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species have emerged as efficient catalysts for intramolecular oxidative cycloadditions of aldoximes to form isoxazole (B147169) rings. mdpi.com These reagents are known for being low-toxic and environmentally benign. mdpi.com A potential pathway could involve an appropriately substituted alkyne-tethered aldoxime, which cyclizes in the presence of a catalytic amount of a hypervalent iodine compound. mdpi.com

Transition Metal Catalysis: Transition metals like gold, copper, and palladium have been extensively used in heterocyclic synthesis. nih.govorganic-chemistry.orgnih.gov Gold catalysts, for instance, can facilitate the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org Copper-catalyzed cycloadditions are also highly effective for producing isoxazoles in a regioselective manner. organic-chemistry.orgnih.gov The exploration of novel ligands and copper sources could further enhance the efficiency and substrate scope of these reactions for preparing substituted aminoxazoles.

Organocatalysis and Biocatalysis: The use of small organic molecules or enzymes as catalysts offers a green alternative to metal-based systems. Amine-functionalized cellulose, for example, has been used as a catalyst for isoxazol-5-one synthesis under aqueous conditions. mdpi.com Future work could adapt such systems for the synthesis of 5-amino-isoxazoles, leveraging the benefits of biodegradability and ease of catalyst recovery.

| Catalytic System | Potential Reaction Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Low toxicity, environmentally benign | Efficiently catalyzes the cycloaddition of alkyne-tethered aldoximes to form isoxazoles. mdpi.com |

| Gold (Au) / Silver (Ag) | Intramolecular Cyclization/Fluorination | High yields and selectivity under mild conditions | Catalyzes the cyclization of 2-alkynone O-methyl oximes. organic-chemistry.org |

| Copper (Cu) | [3 + 2] Cycloaddition | High regioselectivity, one-pot procedures | Mediates cycloaddition between in situ generated nitrile oxides and terminal acetylenes. organic-chemistry.orgnih.gov |

| Amine-Functionalized Cellulose | Multi-component Condensation | Sustainable, works in aqueous conditions, reusable | Catalyzes the formation of isoxazol-5(4H)-ones. mdpi.com |

Flow chemistry, or continuous flow synthesis, is a paradigm shift in chemical manufacturing that offers significant advantages over traditional batch processing. By performing reactions in a continuously flowing stream through a network of tubes and reactors, this technology provides superior control over reaction parameters, enhances safety (especially when dealing with unstable intermediates like nitrile oxides), and allows for straightforward scaling. researchgate.netacs.org

The synthesis of isoxazoles has been successfully adapted to flow systems. researchgate.netacs.org For instance, a multi-step sequence involving oximation, chlorination, and cycloaddition can be "telescoped" into a continuous process, significantly improving efficiency. researchgate.net The application of flow chemistry to the synthesis of this compound could overcome challenges associated with exothermicity and the handling of potentially hazardous reagents, leading to a safer, more efficient, and scalable manufacturing process. researchgate.netacs.org A continuous flow setup could also facilitate photochemical transformations, such as the conversion of isoxazoles to oxazoles, in a rapid and controlled manner. acs.org

| Parameter | Benefit in Flow Synthesis | Relevance to Isoxazole Synthesis |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient dissipation of heat. | Neutralizes the threat of thermal runaway during exothermic steps like chlorination. researchgate.net |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Enables the safe handling of potentially explosive species like organic azides or nitrile oxides. acs.org |

| Reaction Time | Rapid mixing and heat transfer can significantly accelerate reaction rates. | Conversions that take hours in batch can be achieved in minutes. researchgate.net |

| Scalability | Production is scaled by extending the operating time rather than increasing reactor size. | Facilitates easier transition from laboratory-scale synthesis to industrial production. acs.org |

Investigation of Unexplored Reactivity Patterns

While the isoxazole ring is a staple in medicinal chemistry, its full reactive potential is still being uncovered. Future research on this compound should include a systematic investigation of its reactivity, both at the heterocyclic core and the peripheral substituents.

The 1,2-oxazole ring is an aromatic heterocycle, but it can undergo a variety of transformations that extend its synthetic utility beyond that of a stable scaffold. pharmaguideline.comwikipedia.org

Ring Rearrangements: Isoxazoles can be induced to rearrange into other heterocyclic systems. A notable transformation is the photochemical or base-catalyzed rearrangement of isoxazoles into oxazoles. acs.orgrsc.org This provides a synthetic route to a different class of heterocycles from a common precursor. Investigating the conditions under which this compound rearranges could yield novel oxazole (B20620) derivatives.

Ring-Opening Reactions: The relatively weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, including reductive or nucleophilic attack. pharmaguideline.comresearchgate.net This can be exploited to unmask functional groups. For example, ring cleavage can lead to the formation of β-enamino ketones or other acyclic intermediates, which can then be used in subsequent synthetic steps.

Cycloaddition Reactions: Although less common than for oxazoles, isoxazoles can potentially participate in cycloaddition reactions, serving as synthons for more complex molecular architectures. The electron-donating amino group at the C5 position of this compound might influence its participation in such reactions.

The 2-methylphenyl substituent offers multiple sites for further chemical modification, allowing for the generation of a library of analogues. While the phenyl ring is generally less reactive than the heterocycle, established methods for aromatic functionalization can be applied.

Directed Metalation: The nitrogen and oxygen atoms of the isoxazole ring, or the amino group, could direct ortho-metalation on the phenyl ring. However, a more likely approach would be the use of modern zinc or magnesium bases, such as TMP-based reagents (TMP = 2,2,6,6-tetramethylpiperidide), which can achieve selective deprotonation of aryl rings. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles to install new functional groups.

Cross-Coupling Reactions: The methyl group itself can be a handle for functionalization. It could be halogenated (e.g., brominated) and then used in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach new aryl, alkyl, or amino moieties.

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the isoxazole ring and the methyl group would need to be considered to predict the regioselectivity of these transformations.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and structure-activity relationships. tandfonline.com For this compound, computational modeling can provide profound insights and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can elucidate the relationship between the structural features of isoxazole derivatives and their chemical reactivity or biological activity. tandfonline.com By building a reliable QSAR model, researchers can rationally design new derivatives of this compound with enhanced properties.

Molecular Docking and Dynamics: If this compound is investigated for biological applications, molecular docking can predict its binding mode within a target protein. acs.orgresearchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the protein-ligand complex over time, providing a more dynamic picture of the molecular interactions. acs.orgresearchgate.net

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to map out the energy profiles of potential reactions. This can help in understanding the feasibility of novel ring transformations or functionalization reactions, predicting regioselectivity, and optimizing reaction conditions before they are attempted in the lab.

| Computational Technique | Application in Isoxazole Chemistry | Potential Insight for this compound |

|---|---|---|

| QSAR Modeling | Elucidates structure-activity relationships for anti-tubulin properties. tandfonline.com | Guide the rational design of derivatives with optimized reactivity or biological function. |

| Molecular Docking | Predicts binding modes of isoxazole derivatives in enzyme active sites (e.g., EGFR-TK, Carbonic Anhydrase). acs.orgnih.gov | Identify potential biological targets and understand key binding interactions. |

| Molecular Dynamics (MD) Simulations | Assesses the stability of ligand-protein complexes and calculates binding free energies. acs.orgresearchgate.net | Provide a dynamic view of how the compound interacts with a biological target. |

| Density Functional Theory (DFT) | Investigates reaction mechanisms, such as 1,3-dipolar cycloadditions. | Predict feasibility and regioselectivity of new reactions and transformations. |

Machine Learning Approaches for Reaction Prediction

The synthesis of complex organic molecules like this compound traditionally relies on expert knowledge and extensive experimentation. However, the advent of machine learning (ML) is set to revolutionize this process. ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, identify optimal reaction conditions, and even suggest novel synthetic routes.

For the isoxazole scaffold, ML models could be developed to predict the success of various synthetic strategies. For instance, in the synthesis of related isoxazol-5-one derivatives, researchers have already begun to employ computational methods to understand reaction mechanisms. Future work could see the application of more advanced ML techniques to predict the yield and selectivity of reactions leading to this compound. This would involve creating a curated dataset of reactions involving substituted phenyl groups and the 1,2-oxazol-5-amine core.

Table 1: Potential Machine Learning Models for Reaction Prediction

| Model Type | Application in Synthesizing this compound | Potential Outcome |

| Random Forest | Predicting reaction yields based on starting materials and catalysts. | Identification of key features influencing successful synthesis. |

| Neural Networks | Modeling complex, non-linear relationships in reaction parameter space. | Optimization of temperature, solvent, and reaction time. |

| Recurrent Neural Networks (RNNs) | Generating novel synthetic pathways based on learned chemical rules. | Discovery of more efficient or sustainable synthetic routes. |

By leveraging these models, chemists could significantly reduce the time and resources spent on trial-and-error synthesis, accelerating the availability of this compound for further research and application development.

High-Throughput Virtual Screening for Material Applications

High-throughput virtual screening (HTVS) is a computational technique used to rapidly assess the properties of a vast number of molecules for specific applications. While much of the research on isoxazole derivatives has focused on their biological activity, HTVS opens the door to exploring their potential in material science. For this compound, this could involve screening for properties relevant to organic electronics, polymers, or other advanced materials.

The process would begin with the creation of a virtual library of derivatives of this compound, with various functional groups systematically added to the core structure. These virtual compounds would then be subjected to computational simulations to predict key material properties. For example, density functional theory (DFT) calculations could be used to estimate electronic properties like the HOMO-LUMO gap, which is crucial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Material Properties of this compound Derivatives for HTVS

| Property | Relevance to Material Science | Computational Method |

| HOMO/LUMO Energy Levels | Determines electronic and optical properties for use in semiconductors. | Density Functional Theory (DFT) |

| Charge Carrier Mobility | Crucial for the performance of organic field-effect transistors (OFETs). | Kinetic Monte Carlo (KMC) simulations |

| Thermal Stability | Important for the durability and processing of polymer-based materials. | Molecular Dynamics (MD) simulations |

Through HTVS, researchers can efficiently identify promising candidates from a large chemical space for subsequent experimental validation, thereby accelerating the discovery of new materials based on the this compound scaffold.

Interdisciplinary Research with Other Fields of Chemistry

The future of chemical research lies in breaking down the traditional silos between different sub-disciplines. The study of this compound is poised to benefit significantly from such interdisciplinary collaborations.

One of the most promising areas is the interface between synthetic organic chemistry and computational chemistry. As seen in studies of related benzo[d]isoxazol-5-amine (B1289357) derivatives, computational methods like 3D-QSAR and molecular docking are being used to guide the synthesis of new compounds with specific biological targets. physchemres.org For instance, researchers have successfully designed and synthesized novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent inhibitors for potential anti-cancer therapies, with computational studies playing a key role in their optimization. physchemres.orgcas.cn This synergy allows for a more rational design of molecules, saving considerable time and resources.

Furthermore, collaboration with polymer chemists could lead to the incorporation of the this compound moiety into novel polymers. The amine and phenyl functionalities offer sites for polymerization, potentially leading to materials with unique optical, electronic, or thermal properties.

Another fruitful area of interdisciplinary research is with analytical chemistry. The development of sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites would be crucial for any future applications in medicinal chemistry or material science.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(2-methylphenyl)-1,2-oxazol-5-amine?

Answer:

The synthesis typically involves cyclocondensation reactions. For example:

- Nucleophilic substitution : Reacting 2-methylphenyl-substituted precursors with hydroxylamine under basic conditions to form the oxazole ring.

- Oxidative cyclization : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to facilitate ring closure (common in oxazole synthesis) .

- Intermediate purification : Chromatography (e.g., silica gel) or recrystallization ensures purity.

Validation via LC-MS or NMR is critical to confirm intermediate structures before proceeding to final steps.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

- X-ray crystallography : Resolve molecular geometry using programs like SHELXL for refinement and ORTEP-3 for visualization .

- NMR spectroscopy : Analyze and spectra to verify substituent positions and aromaticity.

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental analysis : Validate empirical formula accuracy.

Cross-referencing with computational models (e.g., DFT) enhances reliability .

Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

Answer:

- Twin refinement in SHELXL : Use the TWIN/BASF commands to model twinned crystals, adjusting parameters iteratively .

- Validation tools : Check for outliers in the CIF using PLATON/ADDSYM to detect missed symmetry .

- Disorder modeling : Split occupancy for disordered atoms and apply restraints to thermal parameters.

- High-resolution data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Advanced: How can hydrogen-bonding networks and crystal packing be systematically analyzed for this compound?

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., for dimeric motifs) using Etter’s formalism to identify recurring patterns .

- Software tools : Mercury (CCDC) or CrystalExplorer generates packing diagrams and quantifies intermolecular interactions.

- Energy frameworks : Compute interaction energies (e.g., electrostatic, dispersion) to rationalize packing stability .

- Temperature-dependent studies : Compare packing motifs at varying temperatures to assess dynamic behavior.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound (e.g., enzyme inhibition)?

Answer:

- In vitro assays : Use dose-response curves (e.g., IC) against target enzymes (e.g., IDO1/TDO in immunomodulation studies) .

- Control experiments : Include reference inhibitors (e.g., epacadostat for IDO1) and blank controls to validate specificity.

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., glioblastoma) using MTT assays .

- Structural optimization : Modify substituents (e.g., fluorophenyl analogs) guided by SAR studies .

Advanced: What strategies mitigate challenges in reproducing synthetic yields or purity for this compound?

Answer:

- Reaction monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction times .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

- Scale-up protocols : Gradually increase batch size while maintaining stirring efficiency and temperature control .

Advanced: How can computational methods complement experimental data for this compound?

Answer:

- Docking studies : Predict binding modes to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compare with crystallographic data .

- MD simulations : Simulate solvation effects or protein-ligand dynamics over nanosecond timescales.

- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data .

Basic: What safety and handling protocols are critical during synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of aromatic amine vapors.

- Waste disposal : Segregate halogenated byproducts and consult institutional guidelines for hazardous waste .

- Protective equipment : Wear nitrile gloves and goggles to prevent skin/eye contact.

- Stability tests : Store the compound under inert atmosphere (N) at -20°C to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.